Tert-butyl 4-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H26N2O3 . It is a solid substance and is typically stored in a dark place at room temperature .
Physical and Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Metabolism and Biotransformation
Tert-butyl 4-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate, as part of the compound terfenadine, has been studied for its pharmacokinetics and biotransformation in humans. It undergoes significant biotransformation, with fecal excretion accounting for about 60% of the administered dose. Two major metabolic products have been identified through urine and feces analysis, indicating extensive metabolism that may contribute to its activity in vivo (Garteiz et al., 1982).
Prophylaxis of Seasonal Allergic Rhinitis
Research has demonstrated the effectiveness of terfenadine, which includes this compound, in the prophylaxis of seasonal allergic rhinitis. In clinical trials, terfenadine was found to be well-tolerated and effective in preventing symptoms of allergic rhinitis without changing body functions or laboratory values (Gastpar & Dieterich, 1982).
Exposure to Synthetic Phenolic Antioxidants
While not directly related to this compound, research on synthetic phenolic antioxidants such as butylated hydroxytoluene (BHT) provides insight into human exposure to synthetic compounds. BHT, similar in structural modification purpose to tert-butyl groups in pharmacological compounds, has been extensively studied for its presence in consumer products and potential health implications (Wang & Kannan, 2019).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 4-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-16(2,3)22-15(20)19-11-9-17(18,10-12-19)13-5-7-14(21-4)8-6-13/h5-8H,9-12,18H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRZYJXCIPYBET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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